molecular formula C20H18ClN5O3 B11301478 N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Cat. No.: B11301478
M. Wt: 411.8 g/mol
InChI Key: FHKFJOWRDPGUGJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a complex organic compound that belongs to the class of imidazotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves a multi-step process:

    Formation of the Imidazotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazotriazole ring system.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenated compounds or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazole-6-yl]acetamide
  • **N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]propionamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is unique due to its specific substitution pattern and the presence of both imidazotriazole and acetamide functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClN5O3

Molecular Weight

411.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

InChI

InChI=1S/C20H18ClN5O3/c1-11-3-5-12(6-4-11)18-23-20-24-19(28)15(26(20)25-18)10-17(27)22-14-9-13(21)7-8-16(14)29-2/h3-9,15H,10H2,1-2H3,(H,22,27)(H,23,24,25,28)

InChI Key

FHKFJOWRDPGUGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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